4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate
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Overview
Description
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The piperidine ring is a common structural motif in medicinal chemistry, often contributing to the pharmacological properties of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the coupling of the indole derivative with a piperidine precursor. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: The piperidine ring can be reduced to form different saturated derivatives.
Substitution: Both the indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents are used under various conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indole and piperidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety, but differ in their biological activities and applications.
Piperidine Derivatives: Compounds like piperine and piperidine itself, which share the piperidine ring but have different pharmacological properties.
Uniqueness: The unique combination of the indole and piperidine rings in 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate (commonly referred to as the compound ) is a complex organic molecule notable for its structural features that include both piperidine and indole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H23N3
- Molecular Weight : 273.38 g/mol
- InChI Key : InChI=1S/C16H23N3/c1-12-10-11-13(14(12)2)17-15-8-6-5-7-9-16(15)18/h5-11,17H,6-10,18H2,1-4H3
The compound is characterized by a piperidine ring bonded to an ethyl group that is further connected to a methyl-indole structure. This unique combination suggests a potential for diverse biological interactions.
Pharmacological Properties
Research indicates that compounds containing indole and piperidine structures often exhibit significant pharmacological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties akin to those observed in curcumin derivatives. Studies have shown that related compounds can inhibit inflammatory markers and reduce nitric oxide production in activated macrophages .
Study 1: Anti-inflammatory Assessment
A study focused on the anti-inflammatory properties of indole and piperidine derivatives found that certain compounds effectively reduced inflammation markers in RAW 264.7 macrophages treated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ). The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capabilities of similar piperidine derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could significantly reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage .
Comparative Analysis of Biological Activities
Compound Type | Biological Activity | Mechanism |
---|---|---|
Curcumin Derivatives | Anti-inflammatory, Antioxidant | Radical scavenging, COX inhibition |
Piperidine-Indole Compounds | Potentially Anti-inflammatory | Inhibition of inflammatory cytokines |
Diarylidene-N-Methyl-Piperidones | Antioxidant | Free radical scavenging |
Properties
CAS No. |
26844-39-3 |
---|---|
Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C16H23N3/c1-18-12-13(15-4-2-3-5-16(15)18)6-9-19-10-7-14(17)8-11-19/h2-5,12,14H,6-11,17H2,1H3 |
InChI Key |
PZYZQAHSVDUKSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N |
Origin of Product |
United States |
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